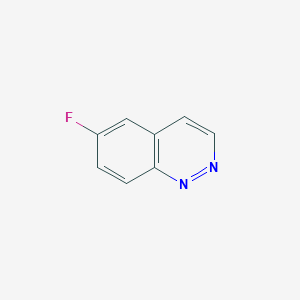

6-Fluorocinnoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNVCGBQOGOPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666613 | |

| Record name | 6-Fluorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-73-2 | |

| Record name | 6-Fluorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluorocinnoline and Its Diversified Derivatives

Classical and Established Synthetic Routes to the 6-Fluorocinnoline Nucleus

Traditional methods for constructing the this compound core often rely on well-established cyclization reactions, which have been refined over the years to improve yields and substrate scope.

Diazotization-Mediated Annulation Reactions

A common and effective method for synthesizing the cinnoline (B1195905) ring system involves the diazotization of an appropriate aniline (B41778) precursor, followed by an intramolecular cyclization. In the context of this compound, this typically begins with 4-fluoroaniline (B128567).

The process is initiated by the diazotization of 4-fluoroaniline (1) to form a diazonium salt. This reactive intermediate is then coupled with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776), in an aqueous ethanolic solution buffered with sodium acetate (B1210297). This coupling reaction yields a corresponding hydrazone (2). researchgate.net The subsequent and crucial step is the intramolecular cyclization of the hydrazone to form the cinnoline ring. This is often achieved under acidic conditions, for instance, by using a Lewis acid like anhydrous aluminum chloride in a solvent such as chlorobenzene, leading to the formation of a 3-substituted 6-fluoro-1H-cinnolin-4-one derivative (3). researchgate.net

This diazotization-annulation strategy provides a reliable route to the core this compound structure, which can then be further functionalized.

Intramolecular Cyclization Pathways for Cinnoline Ring Formation

Intramolecular cyclization is a fundamental strategy for the formation of the bicyclic cinnoline ring system. researchgate.netiosrjournals.org This approach typically involves the formation of a precursor that already contains the necessary atoms for both rings, which then undergoes a ring-closing reaction.

One documented pathway starts with 4-fluoroaniline, which undergoes diazotization and coupling with ethyl acetoacetate to form a hydrazone intermediate. researchgate.net The key intramolecular cyclization of this hydrazone is then promoted by a Lewis acid, such as anhydrous AlCl₃, in a suitable solvent like chlorobenzene. This reaction, often referred to as a Friedel-Crafts-type cyclization, results in the formation of the this compound-4-one nucleus. researchgate.net The regioselectivity of the cyclization is directed by the position of the fluorine atom on the aniline ring.

Another example of intramolecular cyclization is the Heck reaction, where an iodobenzamide intermediate undergoes palladium-catalyzed cyclization to yield the desired cinnoline derivative. ijper.org The choice of reaction conditions, including the catalyst and solvent, can influence the efficiency and outcome of the cyclization. For instance, while exo-cyclization is often favored, the use of aqueous media with a water-soluble palladium catalyst can sometimes lead to the formation of endo-cyclized products. koreascience.kr The stereochemistry of the starting material can also dictate the regioselectivity of the cyclization, particularly in the formation of fused ring systems. libretexts.org

The versatility of intramolecular cyclization reactions makes them a cornerstone in the synthesis of a wide array of substituted cinnoline derivatives. libretexts.orgnih.gov

Advanced and Stereoselective Synthesis of this compound Compounds

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of this compound derivatives, including the use of transition metal catalysis and multicomponent reactions. These advanced techniques allow for greater control over the molecular architecture and the introduction of diverse functional groups.

Transition Metal-Catalyzed Coupling Reactions in Fluorocinnoline Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and functionalization of the this compound scaffold. eie.gr Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prevalent. mdpi.com

For instance, a this compound scaffold can be coupled with a variety of partners, such as boronic acids (in Suzuki-Miyaura reactions) or alkenes (in Heck reactions), to introduce new substituents at specific positions. ijper.orgmdpi.com These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. eie.gr The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. ustc.edu.cn

One specific example involves the synthesis of 4-(6-fluoropyridin-3-yl)-6,7-dimethoxycinnoline. ijper.org This was achieved by first brominating a cinnoline precursor and then performing a Suzuki coupling with a substituted 6-fluoro-pyridyl boronic acid. ijper.org This demonstrates the utility of palladium-catalyzed cross-coupling in building complex molecular architectures containing the this compound motif. The versatility of these methods allows for the late-stage functionalization of the cinnoline ring system, providing access to a wide range of derivatives. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura | Aryl Halide, Boronic Acid | Palladium Catalyst, Base | Biaryl | mdpi.com |

| Heck | Aryl Halide, Alkene | Palladium Catalyst, Base | Substituted Alkene | ijper.org |

| Negishi | Aryl Halide, Organozinc Reagent | Palladium or Nickel Catalyst | Coupled Product | ustc.edu.cn |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluorinated Cinnoline Intermediates

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto an electron-deficient aromatic ring, such as the cinnoline system, especially when activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org The fluorine atom in this compound can itself act as a leaving group, or other halogens can be displaced in the presence of the activating cinnoline ring nitrogen atoms.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. pressbooks.pub In the case of cinnolines, the ring nitrogen atoms contribute to the electron-deficient nature of the aromatic system, thereby facilitating nucleophilic attack. wikipedia.org

A practical application of this strategy is the displacement of a chlorine atom on a cinnoline ring with various phenols to generate aryloxy-cinnoline derivatives. ijpsonline.com In one study, 4-amino-7-chloro-6-fluorocinnoline-3-carboxylic acid was used as a starting material. The chloro group at the 7-position was displaced by different phenolic nucleophiles to afford a series of 7-aryloxy-6-fluorocinnoline-3-carboxylic acids. ijpsonline.com This highlights the utility of SNAr reactions in the diversification of fluorinated cinnoline scaffolds. The reactivity in SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is typically the nucleophilic attack, not the carbon-halogen bond cleavage. masterorganicchemistry.com

Multi-Component Reactions (MCRs) for Rapid Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a time- and resource-effective manner. nih.govmdpi.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. nih.gov

While specific examples of MCRs for the direct synthesis of the this compound nucleus are not extensively documented in the provided context, the principles of MCRs can be applied to rapidly diversify pre-formed this compound scaffolds. For example, a this compound derivative bearing a suitable functional group, such as an aldehyde or an amine, could be used as a component in well-known MCRs like the Ugi or Passerini reactions. beilstein-journals.org

The Ugi reaction, for instance, combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylaminoamide. beilstein-journals.org A this compound-containing aldehyde could be used to generate a library of complex amides. Similarly, other MCRs, such as the Biginelli or Hantzsch reactions, could be adapted to incorporate a this compound building block, leading to the rapid synthesis of diverse heterocyclic systems. nih.gov The power of MCRs lies in their ability to create molecular complexity and diversity from simple starting materials in a single synthetic operation. researchgate.net

Synthesis of Prominent this compound Derivatives

The derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The following sections detail the synthesis of key derivatives that serve as important intermediates or as final bioactive molecules.

Preparation of 4-Substituted-6-Fluorocinnoline Scaffolds (e.g., 4-(Benzylthio)-6-fluorocinnoline)

The synthesis of 4-substituted-6-fluorocinnoline scaffolds often proceeds through a multi-step reaction sequence. ontosight.ai A key intermediate, 4-chloro-6-fluorocinnoline (B3177817), serves as a versatile precursor for introducing various substituents at the 4-position via nucleophilic aromatic substitution. mdpi.comnih.gov

For the synthesis of 4-(benzylthio)-6-fluorocinnoline, the process can be initiated from 6-fluorocinnolin-4-ol (B1614773). This starting material is converted to 4-chloro-6-fluorocinnoline using a chlorinating agent such as thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). mdpi.comnih.gov The subsequent reaction of 4-chloro-6-fluorocinnoline with benzyl (B1604629) mercaptan (benzylthiol) in the presence of a suitable base affords the desired 4-(benzylthio)-6-fluorocinnoline. ontosight.ai The presence of the electron-withdrawing fluorine atom at the 6-position can influence the reactivity of the 4-position, facilitating the nucleophilic displacement of the chloro group. ontosight.ai

Table 1: Synthesis of 4-(Benzylthio)-6-fluorocinnoline

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 6-Fluorocinnolin-4-ol | SOCl₂, cat. DMF | 4-Chloro-6-fluorocinnoline |

| 2 | 4-Chloro-6-fluorocinnoline | Benzyl mercaptan, Base | 4-(Benzylthio)-6-fluorocinnoline |

Synthesis of this compound-3-carboxamides and Related Analogs (e.g., 4-amino-6-fluorocinnoline-3-carboxamide)

The synthesis of this compound-3-carboxamides can be achieved through several routes, often involving the construction of the cinnoline ring followed by modification at the 3- and 4-positions. A general approach to 4-aminocinnoline-3-carboxamides starts with a substituted aniline. ajrconline.org For 4-amino-6-fluorocinnoline-3-carboxamide (B3348235), the synthesis commences with the diazotization of a suitable fluoroaniline (B8554772) derivative. ajrconline.org The resulting diazonium salt is then coupled with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate to form a hydrazone intermediate. ajrconline.org This hydrazone undergoes intramolecular cyclization, for instance using anhydrous aluminum chloride in chlorobenzene, to yield the 4-aminocinnoline-3-carboxamide (B1596795) core. ajrconline.org

Alternatively, the amidation of a pre-formed this compound-3-carboxylic acid can be employed. This involves activating the carboxylic acid group, for example with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the appropriate amine. jocpr.com

Table 2: General Synthesis of 4-Amino-6-fluorocinnoline-3-carboxamide

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Fluoroaniline derivative | NaNO₂, HCl | Diazonium salt |

| 2 | Diazonium salt | Cyanoacetamide, Sodium acetate | Hydrazone |

| 3 | Hydrazone | Anhydrous AlCl₃, Chlorobenzene | 4-Amino-6-fluorocinnoline-3-carboxamide |

Formation of Condensed Ring Systems Incorporating this compound (e.g., Pyrazoles, Oxadiazoles, Thiazoles, Pyrimidines)

The this compound scaffold serves as a building block for the synthesis of various fused heterocyclic systems, which often exhibit enhanced biological activities.

Pyrazoles: Pyrazolo[4,3-c]cinnoline derivatives can be synthesized from 3-acetyl-cinnolin-4-one precursors. For instance, 3-acetyl-7-chloro-6-fluoro-cinnoline-4(1H)-one can undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone-like intermediate. pnrjournal.comijpsonline.com Subsequent cyclocondensation of this intermediate with phenylhydrazine (B124118) yields the corresponding 7-chloro-6-fluoro-3-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one. pnrjournal.comijpsonline.com

Thiazoles: Thiazole rings can be fused to the cinnoline core starting from a 3-acetyl-6-fluoro-1H-cinnoline-4-one. researchgate.net Bromination of this precursor yields a 3-bromoacetyl derivative, which can then be reacted with various substituted thioamides to form the corresponding thiazolo[4,5-c]cinnoline derivatives. researchgate.net

Pyrimidines: Pyrimido[5,4-c]cinnoline systems can be constructed from 4-aminocinnoline-3-carboxamide precursors. ajrconline.org Refluxing a substituted 4-aminocinnoline-3-carboxamide with formamide (B127407) leads to the formation of the fused pyrimidine (B1678525) ring, resulting in a substituted pyrimido[5,4-c]cinnolin-4-ol. ajrconline.org

Table 3: Synthesis of Condensed Ring Systems from this compound Derivatives

| Fused Ring | Precursor | Key Reaction |

| Pyrazole | 3-Acetyl-7-chloro-6-fluoro-cinnoline-4(1H)-one | Claisen-Schmidt condensation followed by cyclocondensation with phenylhydrazine |

| Thiazole | 3-Acetyl-6-fluoro-1H-cinnoline-4-one | Bromination followed by reaction with thioamides |

| Pyrimidine | 4-Amino-6-fluorocinnoline-3-carboxamide | Cyclocondensation with formamide |

Synthesis of 1-Alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic Acids

The synthesis of 1-alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acids often starts from a fluorinated aniline derivative. For example, the synthesis can be adapted from methods used for similar quinolone structures. nih.govnih.gov A key intermediate is often a 6-fluoro-4-hydroxycinnoline-3-carboxylate. Alkylation of this intermediate with an alkyl halide (e.g., ethyl iodide) or a dialkyl sulfate (B86663) can introduce the alkyl group at the N-1 position. pnrjournal.com Subsequent hydrolysis of the ester group yields the desired 1-alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acid. pnrjournal.com

Table 4: General Synthesis of 1-Alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic Acids

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Ethyl 6-fluoro-4-hydroxycinnoline-3-carboxylate | Alkyl halide (e.g., ethyl iodide), Base | Ethyl 1-alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylate |

| 2 | Ethyl 1-alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylate | Acid or base hydrolysis | 1-Alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acid |

Precursor Synthesis for this compound Derivatization (e.g., 4-Chloro-6-fluorocinnoline)

A crucial precursor for the synthesis of various 4-substituted this compound derivatives is 4-chloro-6-fluorocinnoline. mdpi.comnih.gov This intermediate is typically prepared from 6-fluorocinnolin-4-ol. mdpi.comnih.gov The synthesis of 6-fluorocinnolin-4-ol can be achieved via a Sonogashira coupling of a suitable aminobenzene derivative, followed by cyclization through the in-situ formation of nitrous acid. mdpi.comnih.gov The subsequent conversion of 6-fluorocinnolin-4-ol to 4-chloro-6-fluorocinnoline is accomplished by treatment with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. mdpi.comnih.gov

Another approach to a key precursor, 3-acetyl-7-chloro-6-fluoro-cinnoline-4(1H)-one, starts from 3-chloro-4-fluoroaniline. pnrjournal.comijpsonline.com This aniline derivative undergoes diazotization and coupling with ethyl acetoacetate to form a hydrazone, which is then cyclized using anhydrous aluminum chloride in chlorobenzene. pnrjournal.comijpsonline.com

Table 5: Synthesis of 4-Chloro-6-fluorocinnoline

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Fluoro-2-(2-(trimethylsilyl)ethynyl)benzenamine | 1. NaNO₂, HCl; 2. Heat | 6-Fluorocinnolin-4-ol |

| 2 | 6-Fluorocinnolin-4-ol | SOCl₂, cat. DMF | 4-Chloro-6-fluorocinnoline |

Structural Characterization of 6 Fluorocinnoline Compounds

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of 6-fluorocinnoline compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for mapping the carbon-hydrogen framework and confirming the position of the fluorine atom, while Infrared (IR) spectroscopy and Mass Spectrometry (MS) are used to identify functional groups and determine the molecular weight, respectively. uni.luresearchgate.netaocs.orglibretexts.orgdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Conformational Analysis

NMR spectroscopy is a powerful method for characterizing the structure of molecules in solution. aocs.orgemerypharma.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within this compound and its derivatives can be determined. libretexts.orgemerypharma.comrsc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. Protons on the aromatic rings of cinnoline (B1195905) derivatives typically appear in the downfield region (δ 7.0-9.0 ppm). The fluorine atom at the C-6 position influences the chemical shifts of adjacent protons through space and through bond interactions. The coupling between protons and the fluorine atom (H-F coupling) provides crucial information for assigning the signals to specific protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature confirming the position of the fluorine substituent. Other carbons in the vicinity of the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is indicative of its electronic environment. This technique is particularly useful for confirming the presence and position of the fluorine substituent on the cinnoline ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.5 - 9.0 | d | J(H3-H4) |

| H-4 | 7.8 - 8.2 | d | J(H4-H3) |

| H-5 | 7.5 - 7.9 | d | J(H5-H7), J(H5-F) |

| H-7 | 7.2 - 7.6 | dd | J(H7-H5), J(H7-H8) |

| H-8 | 7.9 - 8.3 | d | J(H8-H7) |

Note: This table presents predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination

IR spectroscopy and MS provide complementary information that is essential for the complete structural characterization of this compound compounds. uni.luresearchgate.netaocs.orglibretexts.orgdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to bond vibrations. vscht.czmasterorganicchemistry.comspectroscopyonline.com For this compound, the IR spectrum would be expected to show absorptions corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz

C=C and C=N stretching: These appear in the 1650-1400 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings. vscht.cz

C-F stretching: A strong absorption band in the 1250-1000 cm⁻¹ region, which is indicative of the carbon-fluorine bond. ijpsonline.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Weak |

| C=N Stretch | 1650 - 1550 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.aulibretexts.org It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. docbrown.infoscienceready.com.auwpmucdn.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (148.14 g/mol ). uni.lu The fragmentation pattern can reveal the loss of small neutral molecules, such as HCN or N₂, which is characteristic of nitrogen-containing heterocyclic compounds.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [C₈H₅FN₂]⁺ | 148.04 | Molecular Ion (M⁺) uni.lu |

| [M+H]⁺ | 149.05 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 171.03 | Sodium Adduct uni.lu |

| [M-H]⁻ | 147.04 | Deprotonated Molecule uni.lu |

Note: This table includes predicted values for common adducts observed in mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. nih.govnih.gov

For this compound or its derivatives, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure, including the planarity of the cinnoline ring system.

Precise bond lengths and bond angles.

Information about intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.

Biological Activities and Pharmacological Profiles of 6 Fluorocinnoline Derivatives

Antimicrobial Efficacy

Research has demonstrated that various derivatives of the core cinnoline (B1195905) structure exhibit notable antimicrobial effects. ontosight.airesearchgate.net Modifications at different positions of the cinnoline ring system have led to the development of compounds with activity against a range of pathogenic bacteria and fungi. mdpi.comwisdomlib.org

Antibacterial Activity and Spectrum

The antibacterial potential of cinnoline derivatives has been explored against both Gram-positive and Gram-negative bacteria. researchgate.netwisdomlib.org The addition of different functional groups to the cinnoline scaffold plays a crucial role in determining the spectrum and potency of the antibacterial action. nih.gov

Activity Against Gram-Positive Pathogens (e.g., MRSA, PRSP, VRE)

Derivatives of the broader quinolone class, which share structural similarities with cinnolines, have shown significant activity against challenging Gram-positive pathogens. nih.gov For instance, a novel des-fluoro(6) quinolone, BMS-284756, was reported to be highly active against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and pneumococci, including penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov Contezolid, a newer oxazolidinone antibiotic, also demonstrates potent activity against MRSA and vancomycin-resistant Enterococcus (VRE). frontiersin.org While specific studies focusing exclusively on 6-fluorocinnoline derivatives against these resistant strains are limited in the provided results, the activity of structurally related compounds suggests a potential avenue for investigation. For example, screening of NPS-2143 derivatives identified compounds with potent activity against MRSA, with MIC values as low as 2 µg/ml. nih.gov

Activity Against Gram-Negative Pathogens

Cinnoline derivatives have demonstrated notable efficacy against various Gram-negative bacteria. mdpi.comwisdomlib.org A study on pyrazolo[4,3-c]cinnoline derivatives revealed that certain compounds, particularly those with 4-nitro- or 2,4-dichloro substituents, exhibited significant antibacterial properties against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Another synthesized cinnoline derivative, 1-ethyl-4(1H)-oxo- Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]cinnoline-3-carboxylic acid, was found to be effective against E. coli and Proteus sp., common culprits in urinary tract infections. nih.gov The antibacterial spectrum of fluoroquinolones, a related class, is well-established against Gram-negative bacteria, where they primarily target the DNA gyrase enzyme. nih.govmdpi.com

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For various cinnoline derivatives, MIC values have been determined against a range of bacteria. For instance, 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives showed MIC values between 6.25–25 µg/mL against bacteria such as V. cholera, E. coli, and S. aureus. mdpi.comwisdomlib.org Similarly, a series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives displayed MICs in the range of 12.5–50 μg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com A newly synthesized cinnoline compound was found to be particularly potent against E. coli, with an MIC of 12.5 μg/ml. bepls.com The MICs for 1-ethyl-4(1H)-oxo- Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]cinnoline-3-carboxylic acid ranged from 2 to 4 µg/ml for E. coli and 2 to 8 µg/ml for Proteus sp. nih.gov

Interactive Data Table: MIC of Cinnoline Derivatives Against Various Bacteria

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, S. aureus | 6.25–25 | mdpi.com, wisdomlib.org |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | mdpi.com |

| 1-ethyl-4(1H)-oxo- Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]cinnoline-3-carboxylic acid | E. coli | 2-4 | nih.gov |

| 1-ethyl-4(1H)-oxo- Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]cinnoline-3-carboxylic acid | Proteus sp. | 2-8 | nih.gov |

| Novel Synthesized Cinnoline | E. coli | 12.5 | bepls.com |

Antifungal Properties

The cinnoline scaffold has also been a foundation for the development of antifungal agents. ontosight.aiontosight.ai Studies on 7-substituted 4-aminocinnoline-3-carboxamide derivatives revealed moderate to good antifungal activity against species like Aspergillus fumigatus, A. niger, and Candida albicans, with MIC values ranging from 6.25–25 μg/mL. mdpi.comwisdomlib.org Other research on substituted cinnoline imidazole (B134444) derivatives also reported good activity against C. albicans and A. niger. rroij.com Specifically, 4-amino-6-fluorocinnoline-3-carboxamide (B3348235) has been noted for its potential antifungal properties. ontosight.ai Amide derivatives of farnesoic acid, a related isoprenoid, also showed potent antifungal activity against Aspergillus niger and Candida albicans, with MICs between 6.25-25 µg/ml. jmb.or.kr

Interactive Data Table: Antifungal Activity of Cinnoline Derivatives

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| 7-substituted 4-aminocinnoline-3-carboxamides | A. fumigatus, A. niger, C. albicans | 6.25–25 | mdpi.com |

| Substituted Cinnoline Imidazoles | C. albicans, A. niger | Not specified | rroij.com |

| Farnesoic Acid Amide Derivatives | A. niger, C. albicans | 6.25-25 | jmb.or.kr |

Antiviral Potential

Cinnoline derivatives have been identified as potential antiviral agents. ontosight.aiontosight.ai Research indicates that certain compounds based on this heterocyclic system can inhibit the replication of viruses. ontosight.ai For example, 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline is suggested to have potential antiviral activity based on the known properties of the cinnoline class. ontosight.ai While the provided search results offer limited specific examples of this compound derivatives tested against viruses, the broader class of nitrogen-containing heterocycles is a major focus in antiviral drug discovery, targeting various stages of the viral life cycle. mdpi.com

Anti-Inflammatory Effects and Associated Biochemical Pathways

Cinnoline derivatives have been investigated for their potential as anti-inflammatory agents. mdpi.comijbpas.com Studies have shown that the anti-inflammatory efficacy of these compounds can be significantly influenced by the nature and position of substituents on the cinnoline ring. mdpi.comwisdomlib.org

Research into pyrazolo[4,3-c]cinnoline derivatives has revealed promising anti-inflammatory activity. researchgate.net Certain synthesized compounds from this class demonstrated good anti-inflammatory effects, which were further investigated for their ulcerogenic and lipid peroxidation activities. researchgate.net Docking studies of the most active compounds with the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, showed a strong binding profile, suggesting that their anti-inflammatory action may be mediated through the inhibition of this pathway. researchgate.net

In one study, a series of cinnoline derivatives, some incorporating a pyrazoline nucleus, were designed as dual anti-inflammatory and antibacterial agents. mdpi.com The findings indicated that cinnoline derivatives bearing a pyrazoline ring and electron-donating groups, such as methoxyl and hydroxyl, on an attached phenyl moiety displayed the highest anti-inflammatory activity. mdpi.com Specifically, halogen-substituted cinnoline derivatives, including those with fluoro, chloro, and bromo substitutions, have demonstrated potent anti-inflammatory activity. wisdomlib.org Chloro-substituted compounds, in particular, were noted for their potent effects. wisdomlib.orgrroij.com The synthesis of 7-chloro-6-fluoro-3-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one derivatives highlights the exploration of multi-substituted cinnolines for these properties. researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis (TB) remains a major global health threat, compounded by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov This has spurred the search for new therapeutic agents, with cinnoline derivatives emerging as a promising class of compounds. jocpr.compnrjournal.com

Several novel cinnoline derivatives have been synthesized and evaluated for their in vitro activity against the drug-sensitive H37Rv strain of M. tuberculosis. jocpr.comijrps.com In a study involving fourteen new cinnoline compounds with substitutions at the 6th and 7th positions, minimum inhibitory concentrations (MICs) ranged from 12.5 to over 100 µg/mL. jocpr.comijrps.com One of the most active compounds exhibited an MIC of 12.5 µg/mL against the H37Rv strain. ijrps.com

The lipophilicity of cinnoline derivatives is considered a significant factor in their antitubercular activity. jocpr.com Research has also focused on pyrazole-based cinnoline derivatives. One such compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be highly potent, showing promising activity against resistant strains of M. tuberculosis. mdpi.comnih.govresearchgate.net Additionally, a series of new fluorocinnoline derivatives were specifically prepared and evaluated for their antitubercular activity against the H37Rv strain using the L.J. media method, with some compounds showing promising results compared to the standard drug, streptomycin. researchgate.net The development of fluoroquinolone-isoniazid hybrids also points to the broader interest in combining known antitubercular pharmacophores with other heterocyclic systems to create more effective agents. scielo.br

Table 1: Antitubercular Activity of Selected Cinnoline Derivatives

| Compound Series/Derivative | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Novel Cinnoline Library Compounds | M. tuberculosis H37Rv | 12.5 - >100 µg/mL | ijrps.com |

| Most Active Compound from Library | M. tuberculosis H37Rv | 12.5 µg/mL | ijrps.com |

| 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide | Resistant M. tuberculosis | Promising Activity | nih.govresearchgate.net |

| 2,3-disubstituted quinazolinone derivatives | M. tuberculosis | 6.25 - 100 µg/mL | dovepress.com |

Anticancer and Antiproliferative Activities

Cinnoline derivatives have demonstrated a broad spectrum of antitumor activities, attracting significant interest in oncology research. mdpi.comijbpas.com The inclusion of a 6-fluoro substituent is a key modification in the design of novel anticancer agents.

The National Cancer Institute (NCI) has played a role in evaluating the anticancer potential of cinnoline compounds. ontosight.ai A specific derivative, 4-amino-6-fluorocinnoline-3-carboxamide (identified as NSC669306), was screened against the NCI's panel of human tumor cell lines as part of its drug discovery program. ontosight.ai

Other related cinnoline structures have also shown significant cytotoxic activity in NCI screenings. For instance, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives exhibited high cytotoxicity against a panel of 60 human tumor cell lines, with particular efficacy noted against the leukemia subpanel. mdpi.com Similarly, certain anthrapyridazone derivatives, which are structurally related to cinnolines, showed in vitro cytotoxic activity against murine (L1210) and human (K562) leukemia cell lines. nih.gov The development of new lomefloxacin (B1199960) derivatives, which were screened against 60 human cancer cell lines by the NCI, further underscores this research direction. nih.gov

Table 2: Antiproliferative Activity of Selected Cinnoline and Related Derivatives

| Compound/Derivative | Cell Line(s) | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 4-amino-6-fluorocinnoline-3-carboxamide (NSC669306) | NCI Human Tumor Cell Line Panel | - | Screened for anticancer activity | ontosight.ai |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives | NCI-60 Panel (Leukemia subpanel) | High Cytotoxicity | Particularly effective against leukemia cells | mdpi.com |

| Anthrapyridazone derivatives | L1210 (murine leukemia), K562 (human leukemia) | Cytotoxic Activity | Active against leukemia cell lines | nih.gov |

| Cinnoline 4b | Leukemia RPMI-8226, Melanoma LOX IMVI | GI% / IC50 | GI% = 106.06 / IC50 = 17.12 µM (RPMI-8226); GI% = 82.1 / IC50 = 12.32 µM (LOX IMVI) | researchgate.net |

Kinases are crucial targets in cancer therapy, and the specific inhibition of these enzymes is a key strategy in modern drug development. promega.com.auresearchgate.net A study aimed at discovering novel inhibitors for Never in Mitosis A-related kinase 4 (NEK4), a kinase linked to non-small cell lung cancer (NSCLC), led to the synthesis of this compound derivatives. nih.gov

In this research, the cinnoline core was explored as an alternative scaffold to the quinazoline (B50416) ring of a known compound, Spautin-1. The synthesis involved creating 4-chloro-6-fluorocinnoline (B3177817), which was then used to produce the final target compound. nih.gov The resulting N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines and their cinnoline analogues demonstrated good activity and moderate selectivity towards NEK4. nih.gov These compounds were reported as the first inhibitors described in the literature that target NEK4 while also showing promising single-agent anticancer activity against EGFR-mutant NSCLC cells. nih.gov

Table 3: Kinase Inhibition Profile of a this compound Analogue

| Compound Class | Target Kinase | Activity | Significance | Reference |

|---|---|---|---|---|

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-cinnoline analogue | NEK4 | Good activity, moderate selectivity | First described inhibitors of NEK4 with anticancer activity in EGFR-mutant NSCLC cells | nih.gov |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins that efflux drugs from cancer cells. researchgate.netbiorxiv.orgmdpi.com Developing compounds that can circumvent or inhibit these transporters is a critical goal. frontiersin.orgnih.gov

Research has shown that certain cinnoline derivatives are active against multidrug-resistant cancer cells. nih.govresearchgate.net Specifically, a series of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives (anthrapyridazones) were active against a human leukemia multidrug-resistant cell line (K562/DX). nih.govresearchgate.net The resistance index for these compounds was low, indicating their ability to overcome MDR. researchgate.net It has been suggested that extending the planar aromatic rings of such compounds can contribute to overcoming MDR. researchgate.net These anthrapyridazones represent a novel class of antitumor agents capable of overcoming multidrug resistance, with activity comparable to the established drug mitoxantrone (B413) in some in vivo models. nih.govresearchgate.net

Specific Kinase Inhibition Profiles (e.g., NEK4)

Antimalarial/Antiplasmodial Activity

Cinnoline derivatives have also been explored for their potential in treating parasitic diseases, including malaria. mdpi.comijbpas.compnrjournal.comnih.gov The search for new antimalarial drugs is driven by the spread of drug-resistant strains of Plasmodium falciparum. researchgate.net

In a notable study, pyrazole-based cinnoline derivatives were synthesized and evaluated for their in vitro antimalarial activity. researchgate.net A specific compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, which also showed antitubercular activity, was found to be the most potent derivative against the protozoan parasite P. falciparum. mdpi.comnih.govresearchgate.net This highlights the potential of the cinnoline scaffold in developing agents with dual antimicrobial and antiparasitic properties.

Other Significant Pharmacological Actions (e.g., Analgesic, Antiepileptic, Antidepressant, Antihypertensive, Antianxiety)

The cinnoline nucleus, a bicyclic aromatic heterocycle, has served as a scaffold for numerous compounds with a wide array of pharmacological effects. ijper.orgijariit.comresearchgate.net Modifications to this core structure, including the introduction of a fluorine atom, can significantly influence the biological activity. ijariit.com While extensive research exists for the broader class of cinnoline derivatives, specific and detailed pharmacological data for compounds with a fluorine atom explicitly at the 6-position of the cinnoline ring are limited in the scientific literature for several key therapeutic areas.

Analgesic Activity

The substitution of halogens on the cinnoline ring has been noted as a strategy to enhance anti-inflammatory and analgesic properties. ijariit.com For instance, studies on pyrazole-cinnoline hybrids have indicated that derivatives containing fluorine exhibited good anti-inflammatory and analgesic effects. ijariit.com One review highlighted that halogenated cinnolines, in general, show increased analgesic activity. ijariit.com However, specific research detailing the analgesic profile of derivatives containing the this compound core is not extensively documented in the reviewed literature.

Antiepileptic Activity

Antidepressant Activity

Similar to the anticonvulsant profile, certain fluorinated cinnoline derivatives have been investigated for their potential as antidepressants. The previously mentioned compound, 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline, was also found to be active in tests used to characterize antidepressant drugs. ijariit.com This indicates that the fluorinated cinnoline scaffold can be a basis for developing CNS-active agents. Nevertheless, research focusing specifically on the antidepressant potential of molecules containing the this compound structure is sparse.

Antihypertensive Activity

Cinnoline derivatives have been recognized for their potential cardiovascular effects, including antihypertensive action. ijariit.comresearchgate.netrroij.com However, the body of research providing specific examples and detailed findings for this compound derivatives in the context of antihypertensive activity is limited.

Antianxiety Activity

The anxiolytic potential of the cinnoline scaffold is another area of pharmacological interest. researchgate.netnih.gov While the broader class of cinnoline derivatives has shown promise for developing antianxiety agents, specific studies detailing the evaluation of this compound derivatives for this indication could not be identified in the reviewed literature.

Based on the available scientific literature, there is a notable lack of specific research focused on the analgesic, antiepileptic, antidepressant, antihypertensive, and antianxiety activities of compounds explicitly defined as This compound derivatives . While general trends for halogenated or other fluorinated cinnolines suggest potential activity in these areas, detailed studies and corresponding data for the 6-fluoro substituted compounds are not available. Therefore, a data table for these specific pharmacological actions cannot be generated at this time.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Fluorine Substitution on Bioactivity and Selectivity

The introduction of a fluorine atom at the C-6 position of the cinnoline (B1195905) ring exerts a profound influence on the molecule's physicochemical properties, which in turn modulates its biological activity and selectivity. Fluorine, being the most electronegative element, can alter a molecule's electronics, lipophilicity, metabolic stability, and binding interactions. nih.gov

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance pharmacological properties. ontosight.ai The high electronegativity and small size of the fluorine atom are key features that contribute to its utility. nih.gov In the context of the broader cinnoline class, halogen substitutions, including fluorine, have been shown to increase anti-inflammatory and analgesic activities. ijariit.com Specifically, the presence of a fluorine atom can lead to a potency enhancement. nih.gov For instance, research on N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, a related heterocyclic system, identified them as promising lead compounds, suggesting the beneficial role of the fluoro-substituent. mdpi.comresearchgate.net

The fluorine atom's impact stems from several key effects:

Electronic Effects : As a strongly electron-withdrawing group, fluorine can modulate the pKa of nearby functional groups and alter the electron density of the aromatic system. This can influence how the molecule interacts with its biological target, potentially strengthening hydrogen bonds or other electrostatic interactions. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's half-life and bioavailability.

Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This was observed in a series of mGlu₇ positive allosteric modulators (PAMs), where conversion from a quinoline (B57606) to a cinnoline core, along with other modifications, led to excellent CNS penetration. nih.gov

Conformational Effects : The introduction of fluorine can induce specific conformational preferences in the molecule, which may favor a bioactive conformation required for binding to a target protein.

Research has shown that for certain biological targets, the presence and position of the fluorine atom are critical for selectivity. For example, in the development of mGlu₇ PAMs, the replacement of a quinoline core with a cinnoline scaffold significantly increased potency. nih.gov While specific selectivity data for 6-fluorocinnoline is not extensively detailed in the public literature, the general principles of fluorine substitution suggest it can be a key determinant in achieving selectivity against off-targets by fine-tuning the electronic and steric profile of the ligand. nih.govnih.gov However, it is noteworthy that in some molecular contexts, fluorine substitution can have a detrimental effect on binding affinity. nih.gov

Systemic Analysis of Substituent Effects at Key Positions of the Cinnoline Ring (e.g., C-3, C-4, C-7)

The biological activity of this compound derivatives can be systematically optimized by introducing various substituents at key positions on the cinnoline core, primarily at the C-3, C-4, and C-7 positions.

C-3 Position: Substitutions at the C-3 position have been explored to enhance potency and selectivity. In the development of mGlu₇ PAMs based on a cinnoline scaffold, the introduction of a cyano group at the C-3 position was a key modification. nih.gov Further studies on 3-cinnoline carboxamides led to the discovery of potent and selective ATM inhibitors. zenodo.org These findings indicate that an appropriately chosen substituent at C-3 can engage in crucial interactions with the target protein.

C-4 Position: The C-4 position is highly amenable to modification and plays a critical role in determining the biological activity of cinnoline derivatives.

Conversion to an Amine: The C-4 position can be converted from an alcohol to a chloro group, which then serves as a handle for nucleophilic aromatic substitution. mdpi.com This allows for the introduction of various amine-containing side chains. For example, in a related quinazoline (B50416) series, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines were found to be potent inhibitors of NEK4 kinase. mdpi.comresearchgate.net

Aryl and Heteroaryl Groups: Attaching different phenyl groups at the C-4 position has been shown to modulate anti-inflammatory and analgesic activity. ijariit.com The substitution pattern on this phenyl ring is also crucial; small lipophilic substituents like halogens or methyl groups were often preferred at the C-4' position of the aniline (B41778) ring in one series of kinase inhibitors. researchgate.net

Amino Acid Derivatives: Synthesis of 4-[(5-substituted-2-furanyl)amino]-7-substituted aryloxy-6-fluoro cinnoline-3-carboxylic acids yielded compounds with antimicrobial activities, highlighting the importance of the C-4 substituent in this context. zenodo.org

The table below summarizes the observed effects of substituents at different positions on the cinnoline ring, based on findings from related chemical series.

| Position | Type of Substituent | Observed Effect on Bioactivity | Reference |

| C-3 | Cyano (-CN) | Increased potency for mGlu₇ PAMs. | nih.gov |

| Carboxamide (-CONH₂) | Led to potent and selective ATM inhibitors. | zenodo.org | |

| C-4 | (Substituted-phenyl)ethyl-amino | Potent NEK4 kinase inhibition. | mdpi.comresearchgate.net |

| (Substituted-furanyl)amino | Antimicrobial activity. | zenodo.org | |

| Phenyl, Methoxy Phenyl | Good anti-inflammatory and analgesic activity. | ijariit.com | |

| C-7 | Various Substituents | Tolerated in kinase inhibitors, useful for modifying physicochemical properties. | researchgate.net |

| Basic Side Chains | Modulated cytotoxic activity against cancer cell lines. | researchgate.net |

Correlation of Electronic and Steric Parameters with Biological Response

The biological activity of this compound derivatives is intrinsically linked to the electronic and steric properties of their substituents. Understanding these correlations is crucial for rational drug design.

Electronic Parameters: Electronic effects, often quantified by parameters like the Hammett constant (σ), describe a substituent's ability to donate or withdraw electron density. mlsu.ac.inubaya.ac.id

Electron-Withdrawing Groups (EWGs): The fluorine atom at C-6 is a strong EWG. Additional EWGs on the cinnoline scaffold can further influence activity. For instance, EWGs have been associated with good antibacterial activity in cinnoline derivatives. ijariit.com In the nitration of substituted benzenes, a related concept, strongly deactivating (electron-withdrawing) groups generally direct substitution to the meta position. libretexts.org The presence of an EWG can render a nearby amide a better hydrogen-bond donor, which can significantly enhance potency, as seen in the case of an IRAK4 inhibitor. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs can increase electron density in the ring system. In some cinnoline series, EDGs like hydroxyl (-OH) or carboxylic acid (-COOH) groups were found to increase antiepileptic activity. ijariit.com

The net electronic effect of substituents influences the molecule's ability to form hydrogen bonds, engage in pi-stacking, and fit into the electrostatic environment of a protein's active site. nih.gov

Steric Parameters: Steric parameters, such as Taft's constant (Es) and Molar Refractivity (MR), relate to the size and shape of the substituents. ubaya.ac.id

Steric Bulk: The size of substituents can dictate whether a molecule can fit into a binding pocket. In some cases, bulky substituents can cause steric hindrance, preventing optimal binding. beilstein-journals.org However, in other instances, a larger group may be necessary to occupy a specific hydrophobic pocket and increase affinity.

Steric Effects on Selectivity: The steric profile is often a key determinant of selectivity. A subtle change in the size or shape of a substituent can prevent binding to one protein while preserving or enhancing binding to the desired target.

In quantitative structure-activity relationship (QSAR) studies, both electronic and steric parameters are often used to build mathematical models that predict the biological activity of novel compounds. ubaya.ac.id For example, a QSAR study on 3-iodochromone derivatives found that descriptors related to electronic properties (DeltaEpsilonC, ZCompDipole) and steric/topological properties (T_2_Cl_6, T_2_F_6) were major influencers of fungicidal activity. frontiersin.org Such analyses allow medicinal chemists to prioritize the synthesis of compounds with the most promising combination of electronic and steric features.

| Parameter Type | Influence on Biological Response | Example from Cinnoline/Related Scaffolds | Reference(s) |

| Electronic | Modulates pKa, hydrogen bonding capacity, and electrostatic interactions. | Electron-withdrawing groups enhance antibacterial activity. | ijariit.comnih.gov |

| Electron-donating groups increase antiepileptic activity. | ijariit.com | ||

| Steric | Governs fit within the target's binding site and can determine selectivity. | Small lipophilic substituents (halogens, methyl) were preferred at the C-4' position of an aniline substituent in kinase inhibitors. | researchgate.net |

| Bulky groups can prevent binding through steric repulsion. | beilstein-journals.org |

Ligand Efficiency and Fragment-Based Drug Design Considerations

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. openaccessjournals.comnih.gov This approach begins by screening small, low-molecular-weight compounds, or "fragments," which typically bind to their targets with low affinity. gardp.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The cinnoline core, including this compound, is an attractive scaffold for FBDD due to its relatively small size and synthetic tractability.

Ligand Efficiency (LE): A key metric in FBDD is Ligand Efficiency (LE). LE normalizes the binding affinity of a compound for its molecular size, typically by dividing the free energy of binding (ΔG) by the number of non-hydrogen atoms (NHA). blogspot.com

Formula: LE = -ΔG / NHA = (RT * ln(Kd)) / NHA

Fragment-Based Approaches with this compound: The this compound structure can be considered a "fragment" or a core scaffold onto which other fragments can be linked. An FBDD campaign could involve:

Deconstruction: Breaking down known, larger cinnoline-based inhibitors into their constituent fragments to identify the key binding components.

Fragment Screening: Screening a library of diverse fragments against a biological target to identify binders that could be linked to a this compound core.

Fragment Growth: Starting with the this compound core itself as a fragment hit and systematically "growing" it by adding substituents at positions like C-3, C-4, or C-7 to explore and occupy adjacent binding pockets. gardp.org

For example, the evolution of the IRAK4 inhibitor Zimlovisertib began from a fragment screening hit, demonstrating the power of this approach. nih.gov The use of LE and FBDD principles allows for a more efficient exploration of chemical space and can lead to lead compounds with better drug-like properties. domainex.co.uk

| Metric/Concept | Definition | Relevance to this compound | Reference(s) |

| Fragment-Based Drug Design (FBDD) | A drug discovery method starting with small molecular fragments that are grown or combined to produce a lead. | The this compound scaffold is suitable as a core fragment for growing or linking to other fragments. | openaccessjournals.comgardp.org |

| Ligand Efficiency (LE) | Binding affinity normalized for the size of the molecule (e.g., kcal/mol per non-hydrogen atom). | Used to evaluate the quality of this compound-based fragments and guide their optimization into potent leads. | blogspot.comtaylorandfrancis.com |

| Ligand Lipophilicity Efficiency (LLE) | A metric that relates potency (pIC₅₀ or pKᵢ) to lipophilicity (logP or clogP). | Helps ensure that potency gains during optimization of this compound derivatives do not come at the cost of excessive lipophilicity. | researchgate.net |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

To further rationalize the design of this compound derivatives, computational techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are employed.

Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. ugm.ac.id These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. medsci.org

Model Generation: Pharmacophore models can be generated based on the structure of a known ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.gov

Virtual Screening: Once validated, a pharmacophore model can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify new potential hits that match the required features. jyoungpharm.org For this compound, a pharmacophore model could define the ideal spatial arrangement of substituents around the core to maximize activity. For example, a model might specify the need for a hydrogen bond donor at C-3 and a hydrophobic group extending from C-4.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov

2D-QSAR: These models correlate activity with 2D properties like physicochemical parameters (e.g., logP), electronic descriptors, and topological indices. frontiersin.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go further by analyzing the 3D steric and electrostatic fields of a set of aligned molecules. nih.gov The resulting contour maps highlight regions where bulky groups (steric favorability) or charged groups (electrostatic favorability) would increase or decrease biological activity.

For this compound derivatives, a 3D-QSAR study could produce contour maps indicating, for instance, that a sterically bulky, electron-rich substituent is favored at the C-7 position, while a smaller, hydrogen-bond-donating group is preferred at the C-3 position. This information provides direct, actionable insights for designing the next generation of more potent compounds. nih.gov Although specific QSAR studies focused solely on this compound are not widely published, the principles have been successfully applied to many related heterocyclic systems, demonstrating their utility. nih.govresearchgate.netsciencepublishinggroup.com

Medicinal Chemistry and Drug Discovery Implications of 6 Fluorocinnoline

Lead Compound Identification, Optimization, and Hit-to-Lead Strategies

The discovery of a new drug often begins with the identification of a "hit," a compound that shows desired biological activity against a specific target. oncodesign-services.com This initial hit then undergoes a rigorous process of optimization to become a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.comupmbiomedicals.com For 6-fluorocinnoline, this journey from a simple hit to a promising lead involves several strategic approaches.

The initial identification of this compound derivatives as potential therapeutic agents often stems from high-throughput screening (HTS) or virtual screening of compound libraries. oncodesign-services.com Once a this compound-based hit is identified, the hit-to-lead (H2L) process begins. upmbiomedicals.com This phase aims to refine the initial hits into a smaller, more promising group of lead compounds. upmbiomedicals.com A common strategy is to group hits based on their structural similarities and rank them according to their potency and other desirable characteristics. upmbiomedicals.com

Medicinal chemists then employ structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect its biological activity. numberanalytics.com This involves synthesizing and testing a series of analogs with systematic changes to the molecule's structure. For instance, researchers might explore different substituents at various positions on the cinnoline (B1195905) ring to enhance target binding and efficacy. pharmafeatures.com This iterative cycle of designing, synthesizing, testing, and analyzing (DMTA) is central to lead optimization. oncodesign-services.com

A key consideration during this phase is to improve not only the potency but also the "drug-likeness" of the compound. numberanalytics.com This involves optimizing physicochemical properties to ensure the molecule can be absorbed, distributed, metabolized, and excreted effectively by the body. pion-inc.com Techniques like "SAR by catalogue," where commercially available analogs of a hit are quickly screened, can help in rapidly exploring the initial SAR landscape. drugtargetreview.com

The ultimate goal of these strategies is to identify a lead compound, or even a few backup candidates, with a well-balanced profile of potency, selectivity, and favorable pharmacokinetic properties, ready for further preclinical development. oncodesign-services.comupmbiomedicals.com

Rational Drug Design Methodologies for this compound Derivatives

Rational drug design utilizes the knowledge of a biological target's structure and function to design and develop new drugs. researchgate.net For this compound derivatives, these methodologies are instrumental in accelerating the discovery and optimization process. openmedicinalchemistryjournal.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD becomes a powerful tool. researchgate.net Molecular docking, a key SBDD technique, predicts how a this compound derivative might bind to its target's active site. openmedicinalchemistryjournal.com This allows researchers to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. pharmafeatures.com This information guides the design of new derivatives with improved complementarity to the target, leading to enhanced potency and selectivity. frontiersin.org

Ligand-Based Drug Design: In cases where the target's structure is unknown, ligand-based methods are employed. bbau.ac.in These approaches rely on the information from a set of known active molecules. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for biological activity. numberanalytics.com This pharmacophore model then serves as a template to search for new this compound derivatives with similar features or to design novel scaffolds.

Computational Tools in Drug Design: A variety of computational tools are employed in the rational design of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. mlsu.ac.in This allows for the prediction of the activity of newly designed molecules before they are synthesized. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the interaction. openmedicinalchemistryjournal.com These computational methods, often used in combination, significantly reduce the time and resources required for drug discovery by prioritizing the most promising candidates for synthesis and testing. researchgate.net

Target Identification and Validation in Disease Pathways

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for the development of safer and more effective drugs. nih.gov For this compound and its derivatives, which have shown potential in various therapeutic areas, pinpointing their precise targets within disease pathways is an active area of research.

The process often begins with phenotypic screening, where compounds are tested for their effects on cells or whole organisms to identify a desired biological response. oncodesign-services.com Once a this compound derivative demonstrates interesting activity, such as inhibiting cancer cell growth, the next challenge is to identify the protein or proteins it interacts with to produce this effect. nih.gov

Several experimental approaches can be used for target identification:

Biochemical Methods: These direct methods often involve immobilizing the this compound derivative on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using techniques like mass spectrometry. nih.gov

Genetic Approaches: Techniques like RNA interference (RNAi) screening can be used to identify genes whose knockdown mimics or alters the effect of the this compound compound. nih.gov This can provide clues about the pathway and potentially the direct target involved.

Computational Inference: If the structures of potential targets are known, computational methods like molecular docking can be used to predict which proteins are most likely to bind to the this compound derivative. nih.gov

Once a potential target is identified, it must be validated to confirm that its modulation is indeed responsible for the observed therapeutic effect. nih.gov This validation process can involve experiments such as overexpressing or knocking out the target gene to see if it affects the compound's activity.

For instance, some cinnoline derivatives have been investigated for their ability to target enzymes like topoisomerase I, which are crucial for DNA replication and are often overactive in cancer cells. researchgate.net The validation of such a target would involve demonstrating that the this compound compound directly inhibits the enzyme's activity and that this inhibition correlates with its anti-cancer effects.

Strategies for Overcoming Drug Resistance with this compound Compounds

Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. nih.govfrontiersin.org Cancer cells and pathogens can develop mechanisms to evade the effects of drugs, leading to treatment failure. cancer.gov The development of this compound compounds offers potential new strategies to circumvent these resistance mechanisms.

One of the most common mechanisms of drug resistance is the increased efflux of drugs from the cell, mediated by transporter proteins like P-glycoprotein. mdpi.com Some novel compounds are designed to either inhibit these efflux pumps or to be poor substrates for them, thereby maintaining effective intracellular concentrations. cancer.gov Certain dibenzo[c,h]cinnolines have shown the ability to overcome multidrug resistance associated with the MDR1 efflux transporter. researchgate.net

Another strategy involves targeting pathways that are essential for the survival of resistant cells. For example, some cancers become resistant to treatment by upregulating survival pathways. nih.gov this compound derivatives could be designed to inhibit key components of these pathways, thereby re-sensitizing the cells to the primary therapeutic agent.

Furthermore, combination therapy is a promising approach to combat drug resistance. cancer.gov By using drugs that act on different molecular targets, the likelihood of resistance developing simultaneously to both agents is reduced. cancer.gov this compound compounds could be used in combination with existing drugs to create synergistic effects and overcome resistance.

The development of compounds that can overcome resistance often involves understanding the specific molecular changes that lead to resistance. cancer.gov For example, if resistance is caused by a mutation in the drug's target, new this compound derivatives could be designed to bind effectively to the mutated target.

Prodrug Design for Enhanced Pharmacological Performance

A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical reactions. nih.gov The prodrug approach is a versatile strategy to overcome undesirable properties of a drug molecule, such as poor solubility, low bioavailability, or lack of site-specificity. wuxiapptec.commdpi.com For this compound derivatives, prodrug design can be a valuable tool to enhance their pharmacological performance.

The primary goal of prodrug design is often to improve the absorption and distribution of the parent drug. nih.gov This is typically achieved by modifying the drug's physicochemical properties. For instance, to improve the oral bioavailability of a poorly absorbed this compound derivative, a lipophilic promoiety could be attached to the molecule. ijper.org This increases its ability to cross cell membranes, and once absorbed, the promoiety is cleaved to release the active drug. nih.gov

Conversely, if a this compound compound has poor aqueous solubility, a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, can be added to increase its solubility for intravenous administration. wuxiapptec.com

Prodrugs can also be designed for targeted drug delivery. By attaching a promoiety that is specifically recognized by an enzyme that is overexpressed at the site of action (e.g., in a tumor), the active drug can be selectively released where it is needed most, potentially reducing side effects. mdpi.com

The design of a successful prodrug requires careful consideration of the chemical linkage between the drug and the promoiety. ijper.org The linkage must be stable enough to allow the prodrug to reach its target but also be readily cleaved to release the active drug in a timely manner. ijper.org

Polypharmacology and Multi-Targeting Approaches in this compound Research

Traditional drug discovery has often focused on the "one drug, one target" paradigm. However, it is now widely recognized that many diseases, such as cancer, are complex and involve multiple biological pathways. dovepress.com This has led to the growing interest in polypharmacology and multi-targeting approaches, where a single drug is designed to interact with multiple targets simultaneously. mdpi.com

This compound, with its versatile scaffold, is a promising candidate for the development of multi-target agents. The rationale behind this approach is that hitting multiple nodes in a disease network can lead to greater efficacy and a lower likelihood of developing drug resistance compared to single-target agents. dovepress.com

The design of multi-target this compound derivatives can be achieved through several strategies:

Fragment-based design: Fragments known to bind to different targets can be linked together using the this compound scaffold as a core.

Privileged structures: The quinoline (B57606) and quinolone scaffolds, to which cinnoline is related, are considered "privileged structures" as they are known to bind to a variety of biological targets. mdpi.com By modifying the this compound core, it may be possible to create compounds that interact with multiple targets of interest.

Computational screening: Virtual screening methods can be employed to screen this compound derivatives against a panel of different targets to identify compounds with a desired multi-target profile.

For example, a multi-target this compound derivative could be designed to simultaneously inhibit a key enzyme involved in cancer cell proliferation and a protein that contributes to drug resistance. This dual action could lead to a more potent and durable anti-cancer effect. The development of such multi-target agents represents a sophisticated and promising direction in the field of drug discovery. uomus.edu.iq

Theoretical and Computational Chemistry Studies on 6 Fluorocinnoline

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netacademie-sciences.fr It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 6-Fluorocinnoline, to the active site of a target protein. researchgate.netacademie-sciences.fr This method is crucial in structure-based drug design, helping to understand the key interactions that stabilize the ligand-receptor complex. mdpi.com

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a scoring function that estimates the binding free energy. nih.gov These scores help in ranking different ligands and prioritizing them for further experimental testing. The interactions identified, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are vital for understanding the basis of molecular recognition. mdpi.com

Table 1: Example Molecular Docking Results for a Heterocyclic Compound Against a Cancer Target

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 3EWH | Pyridyl-pyrimidine benzimidazole | -9.5 | CYS919, ASP1046 | Hydrogen Bond |

| 2HYY | Imatinib | -8.8 | THR315, MET318 | Hydrophobic Interaction |

This table is illustrative and based on general findings in molecular docking studies of heterocyclic compounds against cancer targets. academie-sciences.fr

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. plos.org These calculations solve the Schrödinger equation (or a simplified form) to provide information about molecular orbitals, charge distribution, and molecular properties. wikipedia.org For this compound, DFT can be used to calculate a variety of parameters that shed light on its chemical behavior.

Key properties derived from DFT studies include:

HOMO and LUMO energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for predicting non-covalent interactions with a receptor.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net

A study on a substituted pyrimidine (B1678525) derivative, for example, used DFT to reveal its stability and electrophilic nature, which was correlated with its biological activity. mdpi.com Similar calculations for this compound would provide fundamental insights into its intrinsic properties.

Table 2: Example Quantum Chemical Properties Calculated via DFT for a Heterocyclic Molecule

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Chemical Hardness | 2.15 eV |

| Electronegativity | 4.05 eV |

This table represents typical data obtained from DFT calculations for a heterocyclic compound and is for illustrative purposes. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand like this compound when it is bound to a protein. mdpi.comschrodinger.com

These simulations are essential for: